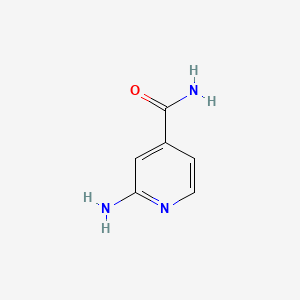

2-Aminoisonicotinamide

Overview

Description

2-Aminoisonicotinamide is a chemical compound with the molecular formula C6H7N3O . It is also known by several synonyms such as NSC 522597, 2-AMINO-ISONICOTIMIDE, Apremilast Impurity 118, and others .

Synthesis Analysis

The synthesis of this compound involves acetylation of 2-amino-4-picoline followed by oxidation using KMnO4, which results in 2-N-acetylamido-isonicotinic acid . Another synthesis route involves the reaction of a variety of phenols with ethyl chloro-acetate followed by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 137.139 Da and the monoisotopic mass is 137.058914 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 137.14 g/mol . Other computed properties include a topological polar surface area of 82 Ų and a complexity of 137 .Scientific Research Applications

Antiviral Applications

2-Cyanoisonicotinamide, closely related to 2-aminoisonicotinamide, has shown potential in the development of peptide inhibitors against the Zika virus. Utilizing a new biocompatible click reaction, researchers have synthesized macrocyclic peptides displaying high activity against the Zika virus protease NS2B-NS3. The synthesis method is fully automated, involving only commercially available precursors, demonstrating the compound's utility in rapid antiviral drug development (Patil et al., 2021).

Herbicide Development

2-Aminosulfonyl-N,N-dimethylnicotinamide, a derivative of this compound, has been explored for its application in synthesizing the herbicide nicosulfuron. Research has identified an optimized synthesis route, achieving significantly higher yields than previously reported methods. This advancement underscores the chemical's relevance in agricultural sciences, providing a more efficient way to produce herbicides (Sun Jian, 2006).

Cancer Research

Studies on 2-amino-nicotinamide have highlighted its cytotoxic effects against prostate cancer cells through the activation of apoptosis and the down-regulation of PI3K/AKT and STA3/JAK2 pathways. This demonstrates the compound's potential as a bioactive agent in managing prostate cancer, presenting a new avenue for therapeutic strategies (J. Ying et al., 2020).

Environmental and Material Science

Enhanced CO2 adsorption enthalpy and selectivity have been achieved through the amino functionalization of a tetrahedral framework material using mixed 2-aminoisonicotinate ligands. This material demonstrates high CO2 uptake and excellent selectivity over N2, showcasing the potential of this compound derivatives in environmental applications, particularly for CO2 capture and storage (E. Yang et al., 2013).

Mechanism of Action

Target of Action

2-Aminoisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and a component of the coenzyme NAD

Mode of Action

Nicotinamide acts as a precursor to NAD and NADP, essential coenzymes in numerous biological processes . Therefore, this compound might also be involved in similar biochemical reactions.

Biochemical Pathways

Considering its structural similarity to nicotinamide, it might be involved in the nad/nadp-dependent reactions, which play crucial roles in various biochemical pathways, including energy metabolism, dna repair, cell signaling, and immune functions .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

Nicotinamide plays a crucial role in cellular energy production, DNA repair, cell signaling, and immune functions . Therefore, this compound might also contribute to these cellular processes.

properties

IUPAC Name |

2-aminopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSDASDGMNDAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326005 | |

| Record name | 2-Amino-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13538-42-6 | |

| Record name | 13538-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research paper title mentions "Structure-Activity Relationship (SAR) Studies." Can you elaborate on how modifying the structure of 2-Amino-isonicotinamide derivatives influences their potency as GSK-3 inhibitors?

A1: The research article specifically investigates a series of substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides. While the abstract doesn't provide specific structural modifications and their impact, the study likely explores how different substituents on the pyridine and/or isonicotinamide rings affect the molecule's interaction with the GSK-3 binding site []. By analyzing the relationship between these structural changes and the resulting GSK-3 inhibitory activity, researchers can gain valuable insights for designing more potent and selective GSK-3 inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)